Chirality and Molecular Topology
2-{4-[(2-Methylbutyl)amino]phenyl}acetonitrile contains one asymmetric carbon atom at the C-2 position of the 2-methylbutyl side chain, as confirmed by supplier analytical specifications . In contrast, the linear n-butyl analog 2-{4-[(butyl)amino]phenyl}acetonitrile possesses zero asymmetric centres. This topological difference is critical for applications requiring chiral building blocks or stereochemical control in downstream synthesis.
| Evidence Dimension | Number of asymmetric carbon atoms (chirality) |
|---|---|
| Target Compound Data | 1 asymmetric atom |
| Comparator Or Baseline | 2-{4-[(Butyl)amino]phenyl}acetonitrile (n-butyl analog): 0 asymmetric atoms |
| Quantified Difference | Target possesses 1 asymmetric centre vs. 0 for the linear alkyl analog |
| Conditions | Structural analysis based on canonical SMILES and supplier-reported asymmetric atom count |
Why This Matters
For procurement decisions in chiral synthesis or stereochemical SAR programs, the presence of a single, defined asymmetric centre in the target compound enables enantioselective transformations that are impossible with achiral linear alkyl analogs.
